1-ethyl-2-(tributylstannyl)-1H-pyrrole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

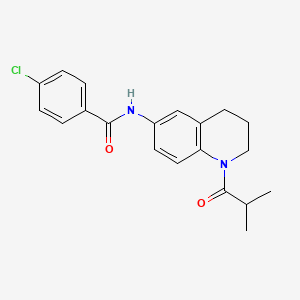

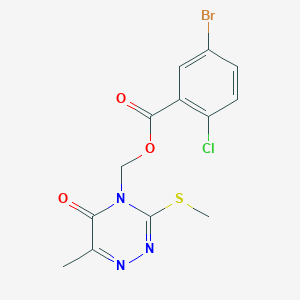

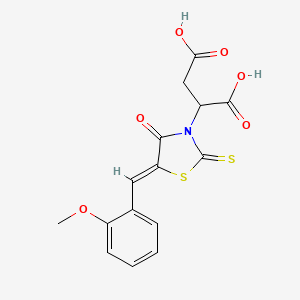

“1-ethyl-2-(tributylstannyl)-1H-pyrrole” is a theoretical compound based on its name. It would be a pyrrole molecule, which is a five-membered aromatic ring with one nitrogen atom, substituted with an ethyl group at one position and a tributylstannyl group at another .

Molecular Structure Analysis

The molecular structure would consist of a pyrrole ring, which is a five-membered ring with alternating double bonds and a nitrogen atom. One of the carbon atoms in the ring would be substituted with an ethyl group (a two-carbon chain), and another carbon would be substituted with a tributylstannyl group (a tin atom bonded to three butyl groups) .Chemical Reactions Analysis

As for the chemical reactions, it’s hard to predict without specific studies on this compound. Pyrroles generally participate in electrophilic substitution reactions and can act as ligands in coordination compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and substituents. Generally, pyrroles are polar due to the nitrogen atom, and the tributylstannyl group would likely make the compound significantly heavier and less volatile .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Carboethoxymethylation of Pyridines : Ethyl (tributylstannyl)acetate, closely related to 1-ethyl-2-(tributylstannyl)-1H-pyrrole, has been used for the carboethoxymethylation of acylpyridinium salts, producing dihydropyridines which are precursors for various N-heterocycles (Dhar & Gluchowski, 1994).

- Stannylcupration of Heterosubstituted Esters : The compound demonstrates usefulness in the stannylcupration of γ-heterosubstituted acetylenic esters, providing a new route to 4-stannylated N- and O- heterocycles (Reginato et al., 1995).

- Synthesis of Pyrrolinones : 4-Tributylstannyl-5-substituted-pyrrolin-2-ones, closely related to the subject compound, have been synthesized via tributylstannyl cyano cuprate addition to N-protected γ-amino acetylenic esters, showcasing regio- and stereoselectivity (Reginato et al., 1998).

Supramolecular Chemistry and Crystal Engineering

- Pyrrole-2-Carboxylate Dimer : The self-assembly of pyrrole-2-carboxylates into hexagonal and grid supramolecular structures demonstrates the potential of pyrrole derivatives in crystal engineering (Yin & Li, 2006).

Polymer Chemistry

- Electropolymerization of Pyrrole : Pyrrole derivatives have been used in electropolymerization studies, particularly in ionic liquids, highlighting their significance in enhancing polymerization rate and electrochemical capacity (Sekiguchi et al., 2002).

Catalysis

- Catalytic Synthesis of Disubstituted Pyrroles : Research on direct synthesis of 2,5-disubstituted pyrroles using carbon-supported Pt catalysts emphasizes the role of pyrrole derivatives in heterogeneous catalysis (Siddiki et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tributyl-(1-ethylpyrrol-2-yl)stannane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N.3C4H9.Sn/c1-2-7-5-3-4-6-7;3*1-3-4-2;/h3-5H,2H2,1H3;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQZITZMCLZURX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CN1CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NSn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-2-(tributylstannyl)-1H-pyrrole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate](/img/structure/B2446190.png)

![6-Methyl-3-[2-oxo-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2446194.png)

![N-(3-chloro-4-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2446195.png)

![methyl 3-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2446201.png)

![2-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2446204.png)